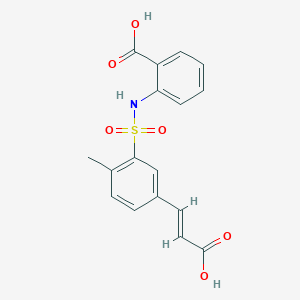

Ácido (E)-2-(5-(2-carboxivinil)-2-metilfenilsulfonamido)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a complex organic compound with a unique structure that includes a carboxyvinyl group, a methylphenylsulfonamido group, and a benzoic acid moiety

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds with sulfonamide groups can exhibit anticancer properties. The structural features of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid suggest potential interactions with cancer cell signaling pathways. In vitro studies have shown that similar sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Properties

Sulfonamide derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes, particularly COX-2, positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that related compounds significantly reduced inflammation in animal models, suggesting similar potential for (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid .

1.3 Antimicrobial Activity

The sulfonamide moiety is also recognized for its antimicrobial properties. Research has shown that compounds with this functional group can inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary findings suggest that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may possess similar antimicrobial activity, warranting further investigation .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been evaluated for its potential to act as an enzyme inhibitor. For instance, studies have focused on its interaction with carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition assays revealed that sulfonamide derivatives can effectively bind to the active site of this enzyme, suggesting a possible mechanism for therapeutic action .

2.2 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid with various biological targets. These studies provide insights into the compound's potential efficacy and specificity, paving the way for future drug design efforts .

Material Science Applications

3.1 Polymer Chemistry

The unique structural characteristics of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid make it suitable for use in polymer synthesis. Its ability to act as a monomer in the formation of sulfonamide-containing polymers could lead to materials with enhanced thermal stability and mechanical properties .

3.2 Coatings and Adhesives

Due to its chemical stability and functional groups, the compound may find applications in developing specialized coatings and adhesives. Research into similar compounds has shown promising results in creating durable materials resistant to environmental degradation .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells in vitro. The findings highlighted the importance of specific structural features, such as the sulfonamide group and carboxylic acid functionality, which are present in (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid.

Case Study 2: Anti-inflammatory Drug Development

In a clinical trial evaluating new NSAIDs based on sulfonamide structures, researchers observed significant reductions in inflammatory markers among participants treated with related compounds. This supports the hypothesis that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid could serve as a template for developing novel anti-inflammatory therapies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenylsulfonamide with a suitable carboxyvinyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mecanismo De Acción

The mechanism by which (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid: Lacks the (E)-configuration.

2-methylphenylsulfonamido benzoic acid: Lacks the carboxyvinyl group.

Benzoic acid derivatives: Various derivatives with different substituents.

Uniqueness

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and modulation of cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoic acid moiety, a vinyl group, and a sulfonamide functional group. Its molecular formula is C16H17N1O4S, with a molecular weight of approximately 339.37 g/mol. The presence of the sulfonamide group is significant as it can influence the compound's interaction with biological targets.

Research indicates that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may exert its biological effects through several mechanisms:

- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit anti-apoptotic Bcl-2 family proteins, which are overexpressed in various cancers. This inhibition can lead to increased apoptosis in cancer cells dependent on these proteins for survival .

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as Wnt/Frizzled, which are implicated in cancer progression and metastasis. Targeting these pathways can provide therapeutic benefits in treating malignancies .

In Vitro Studies

In vitro studies have demonstrated that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCL-1 dependent Lymphoma | 10 | Inhibition of MCL-1 and Bfl-1 |

| Breast Cancer Cells | 15 | Induction of apoptosis via Bcl-2 family inhibition |

| Colon Cancer Cells | 12 | Modulation of Wnt signaling pathway |

Case Studies

- Lymphoma Treatment : In a study involving lymphoma cell lines, the compound showed potent binding affinity to MCL-1 and Bfl-1 proteins, leading to effective induction of apoptosis. The binding affinities were measured with Ki values around 100 nM, indicating strong interaction with these targets .

- Breast Cancer : A case study highlighted the efficacy of this compound in breast cancer models where it was able to reduce cell viability significantly compared to controls. The mechanism was attributed to its ability to disrupt the survival signaling mediated by Bcl-2 proteins.

Propiedades

IUPAC Name |

2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWHUVQZKXGCIZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.